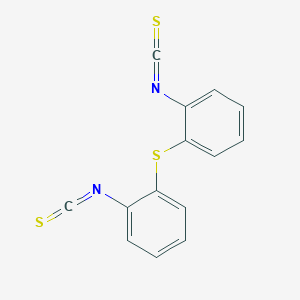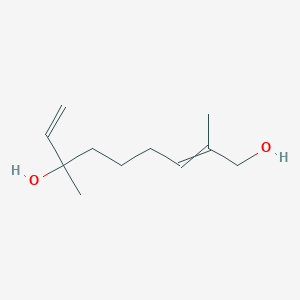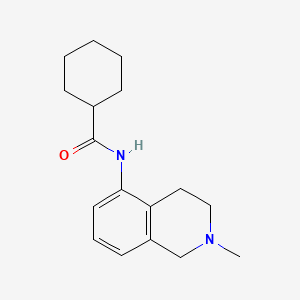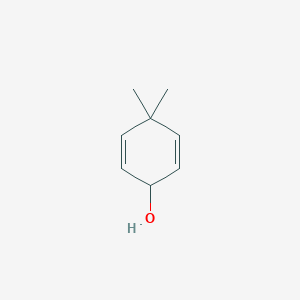
Benzyl benzoylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl benzoylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of both benzyl and benzoyl groups attached to a carbamate moiety. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under specific conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl benzoylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia or primary amines. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl benzoylcarbamate undergoes various chemical reactions, including:
Hydrogenation: Catalytic hydrogenation using palladium on carbon (Pd-C) can remove the benzyl group.
Acid Hydrolysis: Strong acids like trifluoroacetic acid can cleave the carbamate bond.
Transcarbamation: This involves the interchange of the alkoxy moiety in the carbamate group, often facilitated by potassium carbonate in alcohols
Common Reagents and Conditions:
Catalytic Hydrogenation: Pd-C, H₂
Acid Hydrolysis: Trifluoroacetic acid
Transcarbamation: Potassium carbonate, primary alcohols
Major Products Formed:
Hydrogenation: Benzyl alcohol and the corresponding amine
Acid Hydrolysis: Benzyl alcohol and carbamic acid derivatives
Transcarbamation: Alkyl carbamates
Applications De Recherche Scientifique
Benzyl benzoylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in drug discovery and development, particularly in the design of prodrugs.
Industry: Applied in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of benzyl benzoylcarbamate primarily involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during multi-step synthesis. The benzyl group can be selectively removed under mild conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- Benzyl carbamate
- Benzyl benzoate
- tert-Butyl carbamate
Comparison:
- Benzyl carbamate: Similar in structure but lacks the benzoyl group, making it less versatile in certain synthetic applications .
- Benzyl benzoate: Primarily used as a solvent and in topical medications, not as a protecting group .
- tert-Butyl carbamate: Another common protecting group for amines, but it requires different conditions for removal (acidic conditions for tert-butyl vs. hydrogenation for benzyl) .
Benzyl benzoylcarbamate stands out due to its dual functionality, offering both stability and ease of removal, making it a valuable tool in organic synthesis.
Propriétés
Numéro CAS |
38091-74-6 |
|---|---|
Formule moléculaire |
C15H13NO3 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
benzyl N-benzoylcarbamate |
InChI |
InChI=1S/C15H13NO3/c17-14(13-9-5-2-6-10-13)16-15(18)19-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,16,17,18) |
Clé InChI |
UPGIGEFVJYABBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


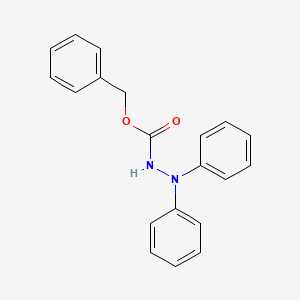
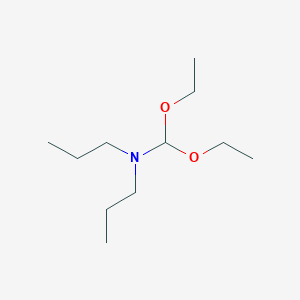
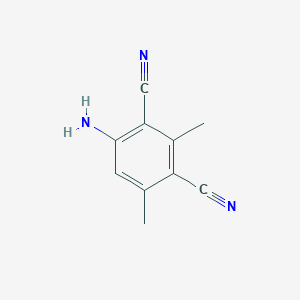
![[(1-Phenylethyl)selanyl]benzene](/img/structure/B14663644.png)
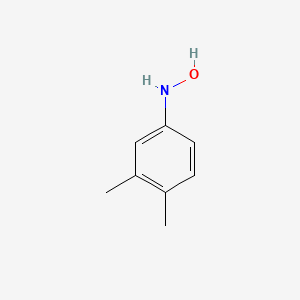
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)
